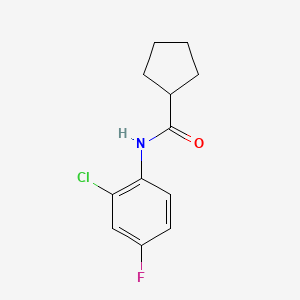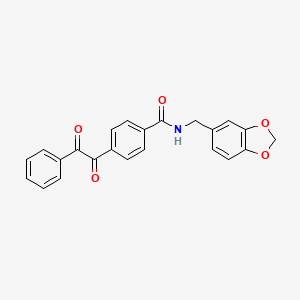
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research. CPPC is a potent inhibitor of the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite control. The inhibition of FAAH by CPPC leads to an increase in endocannabinoid levels, which has been linked to several therapeutic benefits.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide involves the inhibition of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are known to activate cannabinoid receptors in the body, which play a crucial role in various physiological processes. The inhibition of FAAH by N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide leads to an increase in endocannabinoid levels, which in turn leads to the activation of cannabinoid receptors and the subsequent therapeutic effects.
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects in preclinical studies. The inhibition of FAAH by N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide leads to an increase in endocannabinoid levels, which has been linked to analgesic, anxiolytic, and anti-inflammatory effects. N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has also been shown to have potential therapeutic effects in treating obesity, metabolic disorders, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for FAAH inhibition. N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide. One area of interest is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Another area of interest is the investigation of the potential therapeutic applications of N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide in various disease conditions, including chronic pain, anxiety, and neurodegenerative diseases. Finally, there is a need for further research on the pharmacokinetics and toxicity of N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide to better understand its potential for clinical use.
Métodos De Síntesis
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-fluoroaniline with cyclopentanone in the presence of a base to form the corresponding imine intermediate. The imine is then reduced using a reducing agent such as sodium borohydride to yield N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. The inhibition of FAAH by N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies. N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide has also been investigated for its potential use in treating obesity, metabolic disorders, and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-chloro-4-fluorophenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-10-7-9(14)5-6-11(10)15-12(16)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSZNEHAYFLOOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(4-ethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7534047.png)
![3-[(6,7-Dimethyl-2-oxochromen-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7534049.png)
![3-Imidazol-1-yl-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)propan-1-one](/img/structure/B7534051.png)

![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![3-Methyl-2-[[2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetyl]amino]butanoic acid](/img/structure/B7534096.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7534138.png)
![Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)
